molecular formula C14H16ClNO2 B2728237 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one CAS No. 2034289-56-8

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one

Cat. No. B2728237
M. Wt: 265.74
InChI Key: OSKHFUCXFJUXIJ-UHFFFAOYSA-N
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Description

This compound is a bicyclic derivative with a unique structure, containing both an oxa (oxygen) and an azabicycloheptane ring. The presence of the chlorophenyl group suggests potential biological activity.



Molecular Structure Analysis

The molecular formula is C₅H₁₀ClNO , with a molecular weight of 135.05 g/mol . The structure consists of a bicyclic system, combining an oxa ring (2-oxa-5-azabicyclo[2.2.1]heptane) and a phenylpropanone moiety.



Chemical Reactions Analysis

Limited information exists on the reactivity of this compound. However, it may participate in nucleophilic substitutions, Michael additions, or other ring-opening reactions due to its strained ring system.



Physical And Chemical Properties Analysis


  • Purity : Reported as 95% for the hydrochloride salt form.

  • Solubility : Solubility in various solvents should be investigated.

  • Melting Point : Experimental determination required.

  • Stability : Assess stability under different conditions (e.g., temperature, light, pH).


Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure characterization of compounds related to "1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one" have been explored to understand their molecular configurations and interactions. For example, Wu et al. (2015) synthesized a compound with a similar structure and characterized its molecular configuration using NMR, HRMS spectroscopy, and X-ray crystallography, revealing intermolecular hydrogen bonds and weak intermolecular C‒H...O interactions (Wu et al., 2015).

Platform for Functional Diversity

Garsi et al. (2022) described a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-l-proline. This work highlights the compound's framework as an embedded γ-amino butyric acid (GABA) analogue, showcasing its potential in drug design, particularly for developing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).

Potential Antitumor Activity

Singh and Micetich (2003) reported on oxapenam derivatives (4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives) with antitumor activity. These derivatives showed significant in vitro and in vivo tumor growth inhibition, highlighting the potential of structurally related compounds in cancer therapy (Singh & Micetich, 2003).

Synthesis of Bicyclic β-Lactams

Mollet et al. (2012) demonstrated the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are structurally related to the compound . This synthesis pathway offers insights into the creation of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, useful in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Safety And Hazards

Safety data is scarce. As with any novel compound, precautions should be taken during handling, storage, and disposal. Consult safety guidelines and perform risk assessments.


Future Directions


  • Biological Evaluation : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance activity.

  • Toxicology Studies : Assess safety profiles.

  • Patent Exploration : Investigate patent literature for related compounds.


Please note that detailed papers on this specific compound are limited, but further research may yield additional insights. 🌱🔬


properties

IUPAC Name

3-(3-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c15-11-3-1-2-10(6-11)4-5-14(17)16-8-13-7-12(16)9-18-13/h1-3,6,12-13H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKHFUCXFJUXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one

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